6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone ring. The structure includes a (5Z)-configured methylidene bridge connecting the pyrimidinone and thiazolidinone moieties. Its molecular formula is C₂₅H₃₁N₅O₄S₂, with an average mass of 529.674 g/mol (monoisotopic mass: 529.181746) . The compound’s Z-configuration at the methylidene bridge is critical for maintaining planar geometry, influencing binding affinity to enzymes or receptors.
Properties
Molecular Formula |
C24H30N4O4S2 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H30N4O4S2/c1-3-12-26(13-4-2)21-17(22(31)27-14-9-7-10-19(27)25-21)16-18-23(32)28(24(33)34-18)15-8-5-6-11-20(29)30/h7,9-10,14,16H,3-6,8,11-13,15H2,1-2H3,(H,29,30)/b18-16- |
InChI Key |
LKUVTHBBSWZFQS-VLGSPTGOSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques and equipment would be employed to produce this compound in a laboratory setting .
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Piperazinyl vs. Dipropylamino Groups: Piperazine-containing analogues (e.g., and ) exhibit higher polarity and improved aqueous solubility compared to the dipropylamino group in the target compound. However, the dipropylamino group may enhance membrane permeability due to its lipophilic nature .
- Thiazolidinone Modifications: The 4-oxo-2-thioxo configuration in the target compound is conserved across most analogues, but substitutions like 7-methyl () or fused pyrazole rings () alter steric hindrance and electronic distribution, affecting receptor binding .
Pharmacological Activity Comparison
Anti-inflammatory Activity :
- The target compound’s thiazolidinone-pyrido[1,2-a]pyrimidinone scaffold is structurally similar to 5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]pyrazolo[3,4-d]pyrimidin-4-ones (). These analogues show potent anti-inflammatory activity (IC₅₀: 2.1–4.8 µM in COX-2 inhibition assays) but higher ulcerogenicity due to free carboxylic acid groups . In contrast, the hexanoic acid chain in the target compound may mitigate gastrointestinal toxicity by reducing direct mucosal irritation.
Antihyperglycemic Potential:
- Thiazolidinone derivatives like 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid () demonstrate significant blood glucose reduction (40–60% in alloxan-induced diabetic rats). The target compound’s pyrido[1,2-a]pyrimidinone core could enhance PPAR-γ binding affinity compared to simpler thiazolidinones .
Physicochemical and Computational Data
| Property | Target Compound | Analog 1 () | Analog 3 () |
|---|---|---|---|
| Molecular Weight | 529.674 | 529.674 | 628.15 |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| TPSA (Ų) | 135 | 145 | 125 |
Insights :
- The target compound’s moderate TPSA (135 Ų) balances solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
